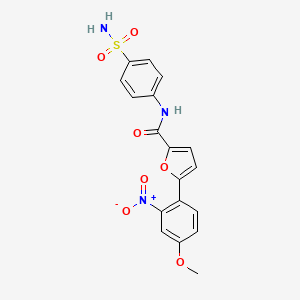

5-(4-methoxy-2-nitrophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide

説明

5-(4-Methoxy-2-nitrophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide is a synthetic furan-carboxamide derivative featuring a 4-methoxy-2-nitrophenyl substituent at the 5-position of the furan ring and a 4-sulfamoylphenyl group as the amide substituent. This compound is structurally designed to combine electron-withdrawing (nitro) and electron-donating (methoxy) groups on the phenyl ring, which may modulate electronic properties and enhance binding interactions with biological targets.

特性

IUPAC Name |

5-(4-methoxy-2-nitrophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O7S/c1-27-12-4-7-14(15(10-12)21(23)24)16-8-9-17(28-16)18(22)20-11-2-5-13(6-3-11)29(19,25)26/h2-10H,1H3,(H,20,22)(H2,19,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IANPWEAQUOKKAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxy-2-nitrophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Nitration: Introduction of the nitro group to the aromatic ring.

Methoxylation: Substitution of a hydrogen atom with a methoxy group.

Furan Ring Formation: Construction of the furan ring through cyclization reactions.

Carboxamide Formation: Introduction of the carboxamide group via amide bond formation.

Sulfamoylation: Addition of the sulfamoyl group to the aromatic ring.

Each step requires specific reaction conditions, such as the use of strong acids for nitration, base-catalyzed reactions for methoxylation, and cyclization under controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

化学反応の分析

Types of Reactions

5-(4-methoxy-2-nitrophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of the nitro group to an amine.

Substitution: Replacement of substituents on the aromatic ring.

Common Reagents and Conditions

Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Use of reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Electrophilic or nucleophilic substitution reactions using appropriate reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can lead to the formation of carboxylic acids or other oxidized products.

科学的研究の応用

Antimicrobial Activity

Research indicates that compounds similar to 5-(4-methoxy-2-nitrophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide exhibit antimicrobial properties. Studies have shown that derivatives with nitrophenyl groups are effective against various bacterial strains, including resistant strains. The presence of the sulfamoyl group enhances the compound's ability to inhibit bacterial growth, making it a candidate for developing new antibiotics .

Anti-inflammatory and Antidiabetic Properties

Compounds in this class have been investigated for their anti-inflammatory effects. In vitro studies suggest that they can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases. Additionally, some studies have indicated that these compounds may exhibit antidiabetic properties by modulating glucose metabolism and insulin sensitivity .

Anticancer Potential

The compound has shown promise in anticancer research. It has been observed to induce apoptosis in cancer cells by activating specific pathways associated with cell death. The furan ring structure is believed to play a critical role in its interaction with cellular targets, which may lead to the development of novel anticancer therapies .

Herbicidal Activity

Compounds similar to this compound have been tested for herbicidal activity. Their ability to inhibit specific enzymes involved in plant growth suggests potential applications as selective herbicides. This could provide an environmentally friendly alternative to traditional herbicides, reducing chemical runoff and promoting sustainable agriculture .

Enzyme Inhibition Studies

Recent studies have focused on the enzyme inhibition properties of this compound. It has been evaluated for its ability to inhibit xanthine oxidase, an enzyme involved in uric acid production. The results indicate moderate inhibitory activity, suggesting that it could be developed into a therapeutic agent for conditions associated with elevated uric acid levels, such as gout .

Case Study 1: Antimicrobial Efficacy

In a controlled study, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Anti-inflammatory Effects

A series of experiments assessed the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. Results demonstrated a marked reduction in pro-inflammatory cytokine levels, supporting its potential use in inflammatory disease management .

作用機序

The mechanism of action of 5-(4-methoxy-2-nitrophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membranes. In cancer research, it may act by interfering with cellular signaling pathways or inducing apoptosis in cancer cells.

類似化合物との比較

Table 1: Structural and Physical Properties of Selected Analogs

Key Observations :

- Substituent Effects : The target compound’s 4-methoxy-2-nitrophenyl group introduces steric and electronic effects distinct from simpler nitro- or chloro-substituted analogs. The methoxy group may enhance solubility, while the nitro group stabilizes the aromatic system .

- Sulfamoyl vs. Acetamido Groups : Sulfamoyl-containing analogs (e.g., ) are associated with diuretic or antibacterial activity due to sulfonamide pharmacophores, whereas acetamido derivatives (e.g., 3A) may prioritize metabolic stability .

Diuretic Potential

highlights 5-nitro-furan-2-carboxamides as urea transport inhibitors, with analogs like 3A showing oral diuretic activity. The sulfamoyl group in the target compound aligns with this mechanism, as sulfonamides are known to inhibit renal transporters .

Enzyme Inhibition

5-(4-Nitrophenyl)furan-2-carboxylic acid () is a lead inhibitor of MbtI, a mycobacterial enzyme. While the target compound lacks the carboxylic acid moiety, its nitro and sulfamoyl groups may facilitate similar target engagement .

Antiviral Activity

describes a furan-carboxamide with a benzotriazolyl group as a dengue virus fusion inhibitor.

Structural and Conformational Analysis

X-ray crystallography of N-(2-nitrophenyl)furan-2-carboxamide () reveals a planar amide linkage and dihedral angles of ~9.7° between the furan and phenyl rings. Intramolecular hydrogen bonds (e.g., N–H⋯O) stabilize the conformation, a feature likely shared by the target compound. However, the 4-methoxy group in the target compound may introduce steric hindrance, altering planarity and crystal packing compared to simpler analogs .

ADMET and Drug-Likeness

- Solubility: The sulfamoyl group enhances water solubility relative to nonpolar substituents (e.g., thiophene in 2H).

- Metabolism : Acetamido derivatives (e.g., 3A) may undergo hydrolysis, whereas sulfamoyl groups resist metabolic degradation, improving half-life .

- Toxicity : Nitro groups in some analogs (e.g., 2L) are associated with oxidative stress, but the methoxy group in the target compound may mitigate this risk .

生物活性

The compound 5-(4-methoxy-2-nitrophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , indicating a complex structure that combines various functional groups, which may contribute to its biological activities. The presence of a furan ring, nitrophenyl group, and sulfonamide moiety suggests potential interactions with biological macromolecules.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to This compound . For instance, pyrrole derivatives have shown significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . Although specific data on this compound's antibacterial efficacy is limited, its structural similarity suggests potential activity.

The compound's mechanism of action may involve inhibition of key enzymes or pathways within microbial cells. Similar compounds have been shown to disrupt cellular respiration by targeting mitochondrial functions . Additionally, the sulfonamide group is known for its role in inhibiting dihydropteroate synthase, an essential enzyme in bacterial folate synthesis.

Cytotoxicity and Anticancer Potential

Preliminary investigations into the cytotoxic effects of related compounds indicate potential anticancer activity. For example, some furan derivatives have demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells . The specific cytotoxic profile of This compound warrants further exploration through in vitro and in vivo studies.

Study 1: Antibacterial Evaluation

In a comparative study, various furan derivatives were evaluated for their antibacterial properties. Compounds structurally related to This compound exhibited promising results against resistant bacterial strains. The study highlighted the importance of substituent variations in enhancing antimicrobial efficacy .

Study 2: Cytotoxicity Assessment

A recent assessment focused on the cytotoxic effects of furan-based compounds on human cancer cell lines. The results indicated that certain derivatives induced apoptosis through reactive oxygen species (ROS) generation, suggesting a potential pathway for therapeutic application . Further research is needed to establish the specific effects of the target compound.

Table 1: Comparative Biological Activity of Related Compounds

Table 2: Mechanistic Insights into Antimicrobial Action

| Mechanism of Action | Description |

|---|---|

| Enzyme Inhibition | Inhibits dihydropteroate synthase |

| Disruption of Mitochondrial Function | Alters cellular respiration pathways |

| Induction of Apoptosis | Promotes programmed cell death in cancer cells |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(4-methoxy-2-nitrophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide, and how are reaction conditions optimized?

- The synthesis typically involves coupling a substituted furan-2-carboxylic acid derivative (e.g., 5-(4-methoxy-2-nitrophenyl)furan-2-carboxylic acid) with 4-sulfamoylaniline. Key steps include:

- Activation of the carboxylic acid : Use of coupling agents like EDCI/HOBt or DCC in anhydrous solvents (e.g., DMF or THF) .

- Nucleophilic substitution : Reaction under reflux with a base (e.g., triethylamine) to facilitate amide bond formation .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity .

- Optimization focuses on solvent choice, temperature, and stoichiometry to maximize yield (reported 60-85% in analogous compounds) .

Q. How is the structural identity of this compound confirmed, and what analytical techniques are prioritized?

- Spectroscopic methods :

- FT-IR : Confirms functional groups (e.g., C=O stretch at ~1670 cm⁻¹ for the amide, sulfonamide S=O at ~1350 cm⁻¹) .

- NMR : ¹H NMR (DMSO-d₆) shows aromatic protons (δ 7.2-8.5 ppm), methoxy group (δ ~3.8 ppm), and sulfamoyl NH₂ (δ ~7.1 ppm). ¹³C NMR verifies the furan and nitro-substituted phenyl linkages .

Q. What strategies ensure the compound’s purity and stability during storage?

- Purity assessment : HPLC with a C18 column (acetonitrile/water gradient) monitors impurities (<2%).

- Stability :

- Store under inert atmosphere (N₂) at –20°C in amber vials to prevent photodegradation of the nitro group .

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Key modifications :

- Nitro group reduction : Replace the 2-nitro group with an amine to evaluate effects on receptor binding .

- Sulfamoyl substitution : Introduce methyl or acetyl groups to the sulfamoyl moiety to modulate solubility and target engagement .

- Assays :

- Kinase inhibition : Test against MAPKAP-K2 or PRKD3 using fluorescence polarization assays (IC₅₀ values reported for analogs) .

- Antimicrobial activity : Microbroth dilution assays against Gram-positive/negative bacteria (MIC ≤ 16 µg/mL in thiourea derivatives) .

Q. What crystallographic methods resolve structural ambiguities in analogs of this compound?

- Single-crystal XRD : SHELX programs (SHELXL/SHELXD) refine structures with high-resolution data (R-factor < 0.05). Hydrogen bonding networks (e.g., C–H⋯O interactions) stabilize crystal packing .

- Twinned data handling : Use twin refinement in SHELXL for pseudo-merohedral twinning, common in nitro-substituted aromatics .

Q. How are contradictory bioactivity data reconciled across studies?

- Case example : Discrepancies in kinase inhibition (e.g., PRKD3 IC₅₀ ranging from 0.1–5 µM) may arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。